molecular formula C20H12FIN2O2 B12464780 4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide

4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide

Katalognummer: B12464780
Molekulargewicht: 458.2 g/mol
InChI-Schlüssel: JHVGOKKFGRCDTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Vorbereitungsmethoden

The synthesis of 4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzoxazole core, followed by the introduction of the fluorine and iodine substituents. The reaction conditions may include the use of specific reagents, solvents, and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Analyse Chemischer Reaktionen

4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide can be compared with other similar compounds, such as:

    4-fluoro-N-(3-iodophenyl)benzamide: This compound shares a similar structure but lacks the benzoxazole core.

    3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)benzamide: This compound has additional fluorine and hydroxyethoxy groups, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents and the presence of the benzoxazole core, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C20H12FIN2O2

Molekulargewicht

458.2 g/mol

IUPAC-Name

4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C20H12FIN2O2/c21-14-6-4-12(5-7-14)19(25)23-16-8-9-18-17(11-16)24-20(26-18)13-2-1-3-15(22)10-13/h1-11H,(H,23,25)

InChI-Schlüssel

JHVGOKKFGRCDTF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.